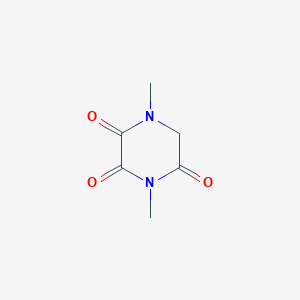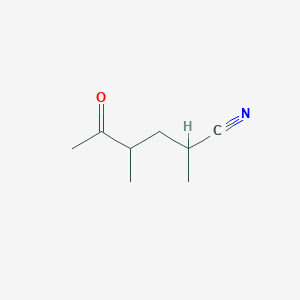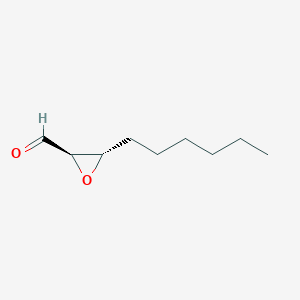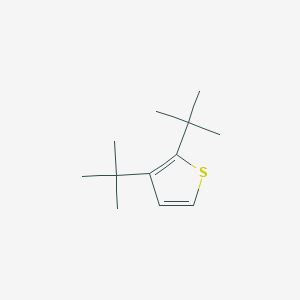
2,3-Ditert-butylthiophene
Übersicht
Beschreibung
2,3-Ditert-butylthiophene (DTBT) is a sulfur-containing organic compound that belongs to the class of thiophenes. DTBT has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and sensing. The unique properties of DTBT, such as its high electron mobility, thermal stability, and solubility, make it an ideal candidate for these applications.
Wirkmechanismus
The mechanism of action of 2,3-Ditert-butylthiophene in organic electronics and optoelectronics is based on its ability to transport electrons and holes. 2,3-Ditert-butylthiophene has a high electron mobility, which makes it an ideal candidate for use as a charge transport material in organic electronic devices. 2,3-Ditert-butylthiophene also has a low bandgap, which allows it to absorb light in the visible region, making it an ideal candidate for use in organic photovoltaics and organic light-emitting diodes.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2,3-Ditert-butylthiophene. However, studies have shown that 2,3-Ditert-butylthiophene has low toxicity and is not mutagenic or carcinogenic. 2,3-Ditert-butylthiophene has been used as a sensing material for the detection of various analytes, such as nitroaromatics, explosives, and heavy metals. The use of 2,3-Ditert-butylthiophene as a sensing material has the potential to reduce the environmental impact of these pollutants.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-Ditert-butylthiophene in lab experiments include its high electron mobility, thermal stability, and solubility. 2,3-Ditert-butylthiophene is also relatively easy to synthesize and can be easily modified to tune its properties. The limitations of using 2,3-Ditert-butylthiophene in lab experiments include its low solubility in some solvents, which can make it difficult to work with, and its tendency to form aggregates, which can affect its performance in electronic devices.
Zukünftige Richtungen
There are several future directions for research on 2,3-Ditert-butylthiophene. One direction is the development of new synthesis methods for 2,3-Ditert-butylthiophene that are more efficient and environmentally friendly. Another direction is the development of new applications for 2,3-Ditert-butylthiophene, such as in the field of biosensors. 2,3-Ditert-butylthiophene has the potential to be used as a sensing material for the detection of various biomolecules, such as proteins and DNA. Finally, research on the stability and degradation of 2,3-Ditert-butylthiophene in different environments is needed to understand its long-term performance in electronic devices.
Wissenschaftliche Forschungsanwendungen
2,3-Ditert-butylthiophene has been extensively studied for its potential applications in organic electronics and optoelectronics. 2,3-Ditert-butylthiophene has been used as a building block for the synthesis of various organic semiconductors, such as polythiophenes, which are widely used in organic solar cells, organic field-effect transistors, and organic light-emitting diodes. 2,3-Ditert-butylthiophene has also been used as a sensing material for the detection of various analytes, such as nitroaromatics, explosives, and heavy metals.
Eigenschaften
CAS-Nummer |
128788-04-5 |
|---|---|
Produktname |
2,3-Ditert-butylthiophene |
Molekularformel |
C12H20S |
Molekulargewicht |
196.35 g/mol |
IUPAC-Name |
2,3-ditert-butylthiophene |
InChI |
InChI=1S/C12H20S/c1-11(2,3)9-7-8-13-10(9)12(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
UGSHDMAFOIOKNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(SC=C1)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=C(SC=C1)C(C)(C)C |
Synonyme |
2,3-DITERT-BUTYLTHIOPHENE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

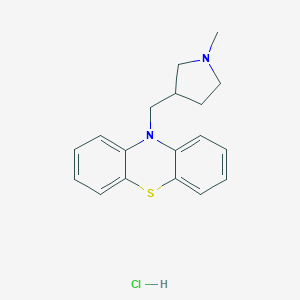
![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
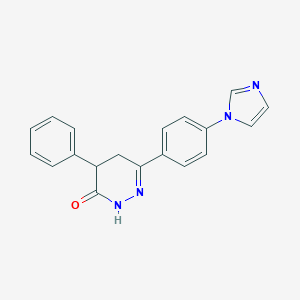
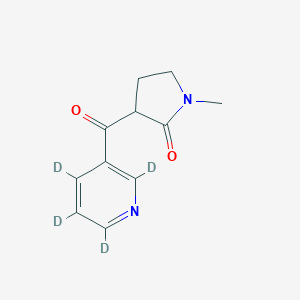
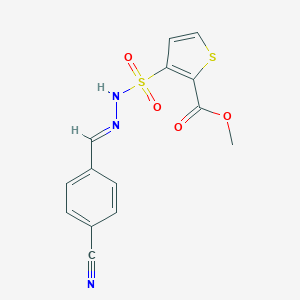
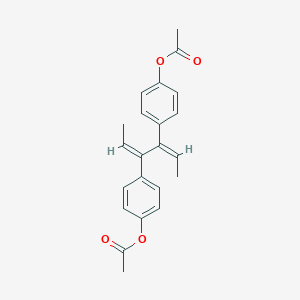
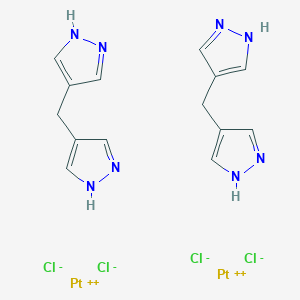
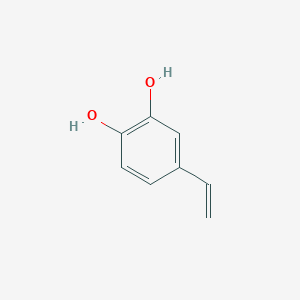
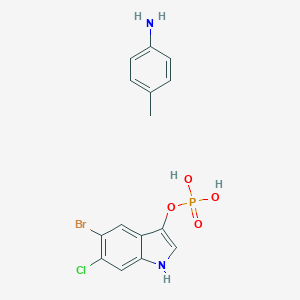
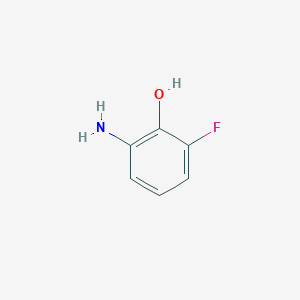
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)
